molecular formula C20H18N2O4S2 B2992569 N-(5-acetyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 898433-89-1

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No. B2992569
CAS RN: 898433-89-1
M. Wt: 414.49
InChI Key: XOQOHKGRBFHOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide, also known as APTB, is a chemical compound that has been extensively studied for its potential use in scientific research. APTB is a thiazole-based inhibitor that has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Antimalarial and Antiviral Activities

  • Sulfonamides have been investigated for their antimalarial activity, highlighting their potential as COVID-19 drugs through computational calculations and molecular docking studies. These compounds have shown significant activity against Plasmepsin-1 and Plasmepsin-2, essential enzymes in the malaria parasite, and have been explored for their binding affinity against SARS-CoV-2 main protease and Spike Glycoprotein, suggesting a broad spectrum of antiviral applications (Fahim & Ismael, 2021).

Anti-Tubercular Scaffold

  • Novel derivatives have been synthesized with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, demonstrating the potential of sulfonamide-based compounds in addressing tuberculosis. These compounds showed significant activity with minimal cytotoxicity, indicating their potential as therapeutic agents (Nimbalkar et al., 2018).

Anticancer Properties

  • Sulfonamide derivatives have been evaluated for their anticancer activities, with some compounds displaying potent cytotoxic activity against various cancer cell lines. These studies have explored the mechanisms underlying their anticancer effects, including apoptosis induction and cell cycle arrest, highlighting the potential of sulfonamide compounds in cancer therapy (Ravichandiran et al., 2019).

Antimicrobial Agents

  • Research on sulfonamide derivatives has also uncovered their efficacy as antimicrobial agents, with several compounds exhibiting good to moderate activity against a range of Gram-positive and Gram-negative bacteria and fungi. This suggests the potential for developing new antimicrobial drugs based on sulfonamide chemistry (Sahin et al., 2012).

Photo-Physical and Material Science Applications

  • Sulfonamide derivatives have been synthesized and studied for their photo-physical properties, indicating their potential in material science, particularly in the development of fluorescent materials and sensors. These compounds exhibit unique absorption and emission characteristics, making them suitable for various applications in fluorescence-based technologies (Padalkar et al., 2011).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-3-28(25,26)16-12-8-7-11-15(16)19(24)22-20-21-17(18(27-20)13(2)23)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQOHKGRBFHOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.